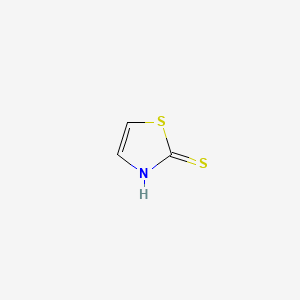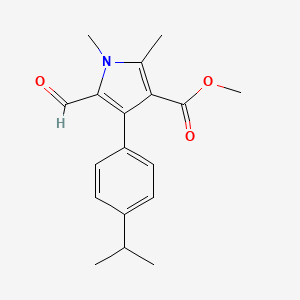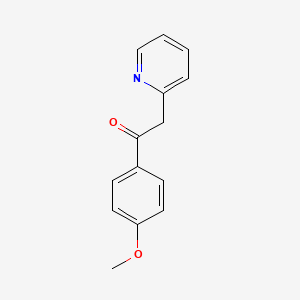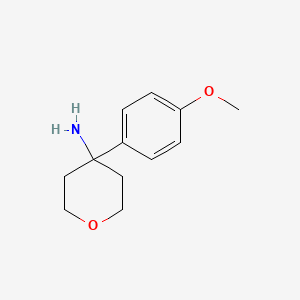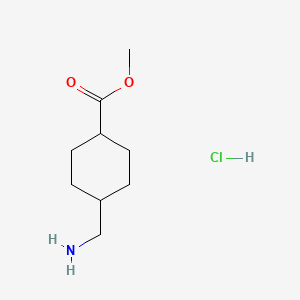
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
Overview
Description
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its applications in pharmaceutical and chemical research. This compound is often used as an intermediate in the synthesis of various chemical products .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withplasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, a process that prevents the growth of blood clots . This suggests that the compound may bind to plasminogen or related proteins, preventing them from breaking down fibrin, the main protein component of blood clots .
Biochemical Pathways
Given its antifibrinolytic activity, it likely impacts thefibrinolysis pathway . By inhibiting plasmin-induced fibrinolysis, it could potentially lead to the stabilization of blood clots and prevent excessive bleeding .
Pharmacokinetics
It is known to besoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound at the molecular and cellular level is likely the stabilization of blood clots . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, leading to more stable blood clots . This could potentially be beneficial in conditions where excessive bleeding is a concern .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It is recommended to store the compound under an inert atmosphere and at room temperature . Additionally, as a moisture-sensitive compound , it should be kept away from moisture to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride typically involves the esterification of trans-4-aminocyclohexanecarboxylic acid. The process begins with the suspension of trans-4-aminocyclohexanecarboxylic acid in methanol (MeOH) and cooling the mixture to -10°C. Thionyl chloride (SOCl2) is then added dropwise, and the mixture is stirred for 15 minutes. The reaction mixture is warmed to ambient temperature for 15 minutes, followed by heating at reflux for 1 hour. After cooling, the mixture is concentrated to afford this compound with a yield of 96.1% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of various chemical compounds.
Biology: Used in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: Another antifibrinolytic agent with similar properties and applications.
Aminocaproic Acid: Used in similar medical applications for its antifibrinolytic properties.
Uniqueness
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is unique due to its specific molecular structure, which allows for targeted inhibition of plasmin-induced fibrinolysis. Its high purity and stability under inert gas storage conditions make it a preferred choice in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSRTWFJCGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


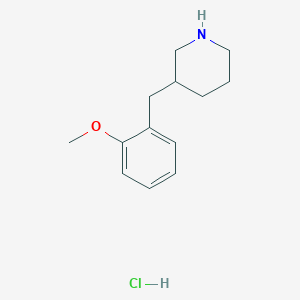
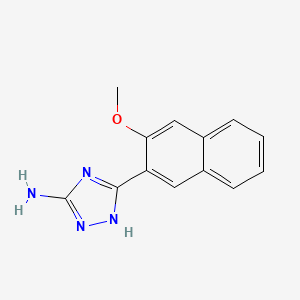

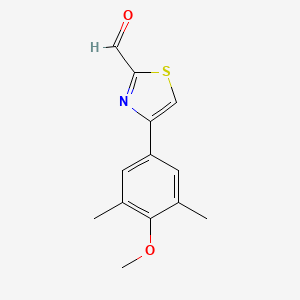

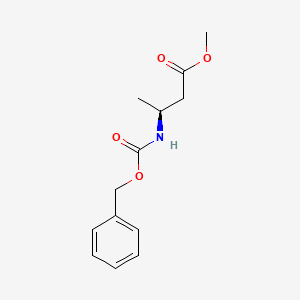

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
